4-Chloro-6-(2-(ethoxymethyl)pyrrolidin-1-yl)pyrimidine
Overview
Description
4-Chloro-6-(2-(ethoxymethyl)pyrrolidin-1-yl)pyrimidine is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound has a molecular formula of C11H16ClN3O and a molecular weight of 241.72 g/mol.
Molecular Structure Analysis
The molecular structure of 4-Chloro-6-(2-(ethoxymethyl)pyrrolidin-1-yl)pyrimidine is characterized by a pyrrolidine ring and a pyrimidine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloro-6-(2-(ethoxymethyl)pyrrolidin-1-yl)pyrimidine are not detailed in the literature, pyrimidines are known to undergo a variety of reactions. For instance, nucleophilic aromatic substitution (SNAr) reactions are a common approach to synthesize a wide variety of pyrimidine derivatives .Scientific Research Applications
Drug Discovery and Development
The pyrrolidine ring, a core component of this compound, is widely used in medicinal chemistry to create biologically active compounds. Its saturated nature allows for efficient exploration of pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage . This compound can be used to develop new drugs with target selectivity, leveraging the pyrrolidine ring’s stereogenicity to achieve different biological profiles.
Synthetic Chemistry
In synthetic chemistry, this compound can serve as a precursor for constructing complex molecules. It can undergo various reactions, including ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings . This flexibility makes it valuable for synthesizing new chemical entities with potential therapeutic effects.
Structure-Activity Relationship (SAR) Studies
The structure–activity relationship (SAR) of compounds with the pyrrolidine ring is of great interest. The different stereoisomers and spatial orientation of substituents on the pyrrolidine ring can lead to diverse biological activities, making this compound an excellent candidate for SAR studies to design new drugs .
Neurological Research
Derivatives of pyrrolidine, including this compound, have been evaluated as potential inhibitors of amyloid-β peptides aggregation in the human brain. This process is involved in the onset of Alzheimer’s disease, suggesting its application in neurological research and drug development for neurodegenerative diseases .
Future Directions
The future directions for research on 4-Chloro-6-(2-(ethoxymethyl)pyrrolidin-1-yl)pyrimidine and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry. This could include investigating their interactions with various biological targets, studying their pharmacokinetics and pharmacodynamics, and developing new synthetic methods .
properties
IUPAC Name |
4-chloro-6-[2-(ethoxymethyl)pyrrolidin-1-yl]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-2-16-7-9-4-3-5-15(9)11-6-10(12)13-8-14-11/h6,8-9H,2-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYBJOLZPCJXQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN1C2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(2-(ethoxymethyl)pyrrolidin-1-yl)pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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